5-(Difluoromethoxy)quinolin-8-amine
Description
Significance of Quinolines as Privileged Heterocyclic Scaffolds in Molecular Design
The quinoline (B57606) ring system, a bicyclic heterocycle consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone of medicinal chemistry and materials science. nih.govrsc.org This structural motif is often described as a "privileged scaffold," a term coined to denote molecular frameworks that are capable of binding to multiple biological targets. nih.govresearchgate.netnih.gov The versatility of the quinoline core stems from its unique electronic properties, its ability to engage in various intermolecular interactions, and the numerous positions available for functionalization, which allows for the fine-tuning of its biological and physical properties. nih.gov
The inherent properties of the quinoline scaffold have led to its incorporation into a wide array of approved drugs, demonstrating its broad therapeutic applicability. rsc.orgmdpi.com Notable examples include antimalarials like quinine (B1679958) and chloroquine, antibacterial agents such as ciprofloxacin, and anticancer drugs like camptothecin. rsc.org The ability of the quinoline nucleus to serve as a versatile building block continues to inspire the synthesis of novel derivatives with a wide range of pharmacological activities. nih.govnih.gov
Strategic Incorporation of Fluorine and Fluorinated Moieties in Organic Molecules
The introduction of fluorine atoms or fluorine-containing groups into organic molecules is a widely employed strategy in modern drug discovery and materials science. nih.govnih.govtandfonline.com Fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's physicochemical and biological characteristics. tandfonline.combenthamscience.comnih.gov
Strategic fluorination can lead to:
Enhanced Metabolic Stability: The high strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug. nih.govbohrium.commdpi.com
Increased Binding Affinity: Fluorine can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, leading to improved potency. nih.govtandfonline.combenthamscience.com
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, acidity (pKa), and conformational preferences, which can in turn affect its absorption, distribution, and excretion. nih.govbohrium.com
The difluoromethoxy group (-OCHF2) is a particularly interesting fluorinated moiety. nih.govnih.gov It is considered a lipophilic hydrogen bond donor and can serve as a bioisostere for other functional groups. nih.govresearchgate.net Its conformational preferences are intermediate between the planar methoxy (B1213986) group (-OCH3) and the orthogonal trifluoromethoxy group (-OCF3), providing a unique tool for fine-tuning molecular shape and properties. nih.govnih.gov
Overview of 5-(Difluoromethoxy)quinolin-8-amine: Structural Features and Research Context
This compound is a chemical compound that integrates the privileged quinoline scaffold with the strategically important difluoromethoxy group. Its structure features a quinoline ring system with a difluoromethoxy group attached at the 5-position and an amine group at the 8-position.
The presence of the 8-aminoquinoline (B160924) moiety is significant, as this structural motif is found in several antimalarial drugs, including primaquine (B1584692) and tafenoquine. wikipedia.org The amine group at the 8-position can also act as a directing group in organic synthesis, facilitating further chemical modifications. wikipedia.org The difluoromethoxy group at the 5-position is expected to modulate the electronic and steric properties of the quinoline ring, potentially influencing its biological activity and pharmacokinetic profile.
While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural components suggest its potential as a building block in medicinal chemistry research, particularly in the design of novel therapeutic agents. The combination of the proven 8-aminoquinoline pharmacophore with the property-modulating difluoromethoxy group makes it a compound of interest for further investigation.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1082893-09-1 |
| Molecular Formula | C10H8F2N2O |
| Molecular Weight | 210.18 g/mol |
| IUPAC Name | 8-(difluoromethoxy)quinolin-5-amine |
| Physical Form | Powder |
| Storage Temperature | Room Temperature |
Data sourced from commercially available information.
Properties
IUPAC Name |
5-(difluoromethoxy)quinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2N2O/c11-10(12)15-8-4-3-7(13)9-6(8)2-1-5-14-9/h1-5,10H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWTQKVKKARCGCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N=C1)N)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Difluoromethoxy Quinolin 8 Amine and Its Analogs
Establishment of the Quinoline (B57606) Ring System
The formation of the quinoline ring is a foundational step in the synthesis of 5-(difluoromethoxy)quinolin-8-amine. Both classical and modern annulation reactions are utilized, alongside convergent and divergent strategies to build the desired molecular framework.
Classical and Contemporary Annulation Reactions
The construction of the quinoline core often relies on well-established named reactions that form the heterocyclic ring system through the condensation and cyclization of appropriate precursors. These methods have been refined over the years to improve yields, regioselectivity, and substrate scope.
Classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer syntheses . nih.govresearchgate.net The Skraup synthesis, for instance, involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. The Doebner-von Miller reaction is a modification of the Skraup synthesis using α,β-unsaturated aldehydes or ketones. The Friedländer annulation, another key method, involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. nih.gov This method is particularly useful for creating a variety of substituted quinolines under mild catalytic conditions. nih.gov
Contemporary approaches often employ transition-metal catalysis and novel annulation strategies to achieve higher efficiency and functional group tolerance. organic-chemistry.org For example, [4+2] annulation reactions using 2-azidobenzaldehydes provide a versatile route to various quinoline derivatives. nih.gov The intramolecular aza-Wittig reaction is another modern technique used for the synthesis of N-heterocycles, including quinolines. nih.gov Furthermore, electrophilic cyclization of N-(2-alkynyl)anilines offers a mild and efficient pathway to substituted quinolines. nih.gov
Table 1: Comparison of Classical and Contemporary Annulation Reactions for Quinoline Synthesis
| Reaction Name | Key Reactants | Conditions | Advantages | Disadvantages |
| Skraup Synthesis | Aniline, Glycerol, Sulfuric Acid, Oxidizing Agent | Harsh, strongly acidic | Simple starting materials | Low regioselectivity, harsh conditions researchgate.net |
| Doebner-von Miller | Aniline, α,β-Unsaturated Aldehyde/Ketone | Acidic | Wider substrate scope than Skraup | Can produce byproducts |
| Friedländer Annulation | 2-Aminoaryl Aldehyde/Ketone, α-Methylene Carbonyl | Acidic or basic catalysis | Good regioselectivity, mild conditions nih.gov | Requires specific ortho-substituted anilines |
| [4+2] Annulation | 2-Azidobenzaldehyde, Alkene/Alkyne | Varies (e.g., Cu-catalyzed) | High versatility and regioselectivity nih.gov | May require multi-step precursor synthesis |
| Electrophilic Cyclization | N-(2-Alkynyl)aniline, Electrophile (e.g., I₂, Br₂) | Mild | Good functional group tolerance nih.gov | Precursor synthesis may be complex |
Convergent and Divergent Synthetic Pathways
The synthesis of a library of quinoline analogs, including those related to this compound, can be efficiently achieved through either convergent or divergent synthetic strategies.
A convergent synthesis involves the independent synthesis of key fragments of the target molecule, which are then combined in the final steps. For quinoline synthesis, this could involve preparing a substituted aniline and a separate carbonyl-containing fragment, which are then joined using a reaction like the Friedländer synthesis. organic-chemistry.org
In contrast, a divergent synthesis starts from a common intermediate that is then elaborated into a variety of different products. rsc.orgnih.gov For example, a pre-functionalized quinoline core can be synthesized and then subjected to various late-stage functionalization reactions to introduce diversity at different positions. wpmucdn.com This approach is particularly valuable for creating a range of analogs for structure-activity relationship (SAR) studies. A notable example is the synthesis of various 5-substituted-8-hydroxyquinolines via the Hartwig-Buchwald amination reaction on 5-bromo-8-hydroxyquinoline. ias.ac.in
Introduction of the Difluoromethoxy Substituent
The incorporation of the difluoromethoxy (OCF₂H) group is a critical step that imparts unique electronic properties to the molecule. nih.govnuph.edu.uanuph.edu.ua This group is known to be a lipophilic hydrogen bond donor and can act as a bioisostere for other functional groups like hydroxyl or thiol. researchgate.net Strategies for its introduction can be broadly categorized into direct difluoromethylation methods.
Direct Difluoromethylation Strategies
Direct difluoromethylation involves the introduction of the CHF₂ group onto a pre-existing molecular scaffold. This can be achieved through C-H functionalization or cross-coupling reactions.
Direct C-H difluoromethylation is an atom-economical approach that avoids the need for pre-functionalized substrates. nih.gov While methods for direct difluoromethylation of quinolines at the C-2 and C-4 positions have been reported, achieving this at other positions can be challenging. vjst.vn For 8-aminoquinolines, the amino group can act as a directing group, facilitating functionalization at specific positions. wikipedia.org Recent research has demonstrated the regioselective difluoroalkylation of 8-aminoquinolines at the C-5 position. researchgate.net These reactions often proceed via radical mechanisms, sometimes initiated by photoredox catalysis. researchgate.net
Transition metal-catalyzed cross-coupling reactions are a powerful tool for forming C-O bonds and introducing the difluoromethoxy group. researchgate.net While direct trifluoromethylation and difluoromethylation of aryl halides using transition metals like palladium and nickel are well-established, the corresponding difluoromethoxylation is an active area of research. mdpi.comacs.orgnih.govnih.gov
A common strategy involves the use of a difluoromethylating agent in the presence of a suitable transition metal catalyst and a precursor with a leaving group (e.g., a halide or triflate) at the desired position. For the synthesis of this compound, a plausible route would involve the synthesis of 5-hydroxyquinolin-8-amine or a protected derivative, followed by a difluoromethylation reaction. Another approach could be the coupling of a 5-halo-8-aminoquinoline derivative with a source of the difluoromethoxy group. The development of stable and reactive difluoromethylating reagents is crucial for the success of these methods. acs.org
Radical Difluoromethylation Approaches
The direct introduction of a difluoromethyl group (CHF₂) or a difluoromethoxy group (OCF₂H) onto a pre-formed quinoline ring via a radical pathway represents a modern and powerful strategy. These methods often proceed under mild conditions and can offer novel routes to previously inaccessible structures.
Visible-light photoredox catalysis has emerged as a key technology for generating radical species. nih.gov In a hypothetical approach to this compound, a suitable 8-aminoquinoline (B160924) precursor could be subjected to a radical difluoromethoxylation reaction. However, direct C-H difluoromethoxylation of heteroarenes is challenging. A more plausible radical approach involves the introduction of a difluoromethyl radical (•CHF₂) to a quinoline derivative. For instance, copper-catalyzed methods have been developed for the direct difluoromethylation of activated alkenes, leading to the formation of difluorinated quinoline-2,4-diones through a tandem radical addition/cyclization process. acs.org While this builds the quinoline ring rather than functionalizing a pre-existing one, it highlights the utility of difluoromethyl radicals in quinoline synthesis.
Another potential radical strategy is the photoredox-catalyzed radical-radical cross-coupling for C(sp³)–H difluoromethylation. synarchive.com Applying this concept to the C-5 position of the quinoline ring would be a novel extension, likely requiring specific directing groups to achieve the desired regioselectivity, as the C-5 position is not the most electronically favored site for radical attack on the quinoline nucleus. The mechanism would likely involve the generation of a difluoromethyl radical from a suitable precursor (e.g., a sulfone or iodide) which is then captured by the quinoline ring.
Table 1: Examples of Radical Reactions for Quinoline Synthesis
| Reaction Type | Catalyst/Conditions | Substrates | Product Type | Reference |
|---|---|---|---|---|
| Tandem Radical Cyclization | Cu catalyst | Activated alkenes | Difluorinated quinoline-2,4-diones | acs.org |
| Photoredox C-H Difluoromethylation | Visible light, photocatalyst | C(sp³)–H bonds | Difluoromethylated alkanes | synarchive.com |
Functionalization via Pre-functionalized Building Blocks
A more traditional and often more reliable method for synthesizing specifically substituted quinolines involves using a starting material that already contains the desired substituent. For the synthesis of this compound, this involves building the quinoline ring from a pre-functionalized aniline. The key building block for this approach is 3-(difluoromethoxy)aniline (B1304699) , which is commercially available. sigmaaldrich.com
Classical quinoline syntheses are well-suited for this strategy:
Skraup Synthesis : This is one of the oldest and most direct methods for producing quinolines. wikipedia.orgwordpress.com The reaction involves heating an aniline with glycerol, a dehydrating agent (typically sulfuric acid), and an oxidizing agent (traditionally the corresponding nitrobenzene (B124822) or arsenic pentoxide). wikipedia.orgnih.gov To synthesize the target compound, 3-(difluoromethoxy)aniline would be reacted with acrolein (formed in situ from glycerol), followed by cyclization and oxidation. A subsequent nitration at the 8-position and reduction would yield the final product. A significant challenge is that anilines bearing electron-withdrawing groups, such as the difluoromethoxy group, can give low yields in the conventional Skraup reaction. researchgate.net
Doebner-von Miller Reaction : This reaction is a variation of the Skraup synthesis that uses α,β-unsaturated aldehydes or ketones instead of glycerol. nih.govwikipedia.org For instance, reacting 3-(difluoromethoxy)aniline with acrolein under acidic conditions would lead to the formation of 5-(difluoromethoxy)quinoline (B1435849). The mechanism involves a conjugate addition of the aniline to the unsaturated carbonyl, followed by cyclization and oxidation. wikipedia.org As with the Skraup synthesis, the electron-withdrawing nature of the substituent on the aniline can be a limiting factor. researchgate.net
The general pathway starting from the pre-functionalized aniline would be:
Quinoline Ring Formation : Reacting 3-(difluoromethoxy)aniline via Skraup or Doebner-von Miller synthesis to form 5-(difluoromethoxy)quinoline.
Nitration : Introduction of a nitro group at the C-8 position.
Reduction : Reduction of the nitro group to the C-8 amine to yield this compound.
Regioselective Functionalization at the Amino Position (C-8)
The amino group at the C-8 position of the quinoline ring is a versatile handle for further functionalization. It readily undergoes reactions typical of primary aromatic amines, most notably acylation to form amides. This transformation is not only a means of introducing new functionality but is also crucial for many synthetic strategies where the resulting amide acts as a directing group for C-H activation at other positions on the quinoline ring. rsc.org
The synthesis of 8-amidoquinolines is typically straightforward, involving the reaction of 8-aminoquinoline with an acyl chloride, anhydride, or carboxylic acid (using a coupling agent). This approach has been used to synthesize a wide array of derivatives. organic-chemistry.org For example, reacting this compound with various acylating agents would yield a library of N-functionalized analogs.
Table 2: Examples of Reagents for Functionalizing the 8-Amino Group
| Reagent Type | Specific Reagent Example | Conditions | Product Type | Reference |
|---|---|---|---|---|
| Acyl Chloride | Oxalyl chloride (to form acid chloride in situ) | Anhydrous DCM, 0°C to RT | 8-Amidoquinoline | |
| Carboxylic Acid / Coupling Agent | Lipoic acid, HATU, DIPEA | DMF, 0°C to RT | 8-Amidoquinoline with antioxidant moiety | organic-chemistry.org |
| Chloroacetamide | 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide | DMF, NaI, DIPEA, 80°C | 8-(Acetamido)-linked indole (B1671886) derivative | nih.gov |
This functionalization is a key step in creating molecules for various applications, including their use as ligands for transition metals or as biologically active compounds.
General Synthetic Considerations and Yield Optimization
The successful synthesis of this compound requires careful consideration of reaction conditions to maximize yield and ensure correct regioselectivity.
Catalyst and Reagent Choice : In modern synthetic approaches like C-H functionalization or cross-coupling, the choice of metal catalyst (e.g., Palladium, Nickel, Copper, Iron) and ligand is critical. nih.govrsc.orgrsc.org For classical methods like the Skraup synthesis, the strength and type of acid (H₂SO₄, PPA) and the oxidizing agent can dramatically affect the outcome, especially with deactivated anilines. nih.govresearchgate.net The reaction is notoriously vigorous, and the use of moderators like ferrous sulfate (B86663) is common. wikipedia.org
Reaction Conditions : Temperature, solvent, and reaction time are crucial parameters. Radical reactions often require specific light sources and photocatalysts, nih.gov while classical syntheses may demand high temperatures. numberanalytics.com In C-H functionalization reactions, the choice of solvent (e.g., DCE, HFIP, MeCN) and base (e.g., AgOAc, NaOAc, Na₂CO₃) can significantly alter conversion rates and yields. nih.gov
Regioselectivity : Achieving the desired 5-substituted-8-amino pattern is a primary challenge. Using a pre-functionalized building block like 3-(difluoromethoxy)aniline is the most direct way to control the C-5 substitution. Subsequent functionalization (e.g., nitration) must be controlled to favor the C-8 position, which is often electronically directed but may face steric hindrance. Direct C-H functionalization of the quinoline ring at C-5 is less developed compared to functionalization at C-2, C-4, or C-8. rsc.org
Yield Optimization : For reactions like the Skraup or Doebner-von Miller with electron-poor anilines, yields are often low. researchgate.net Optimization may involve screening different acid catalysts, adjusting the ratio of reactants, or employing microwave heating to improve yields and reduce reaction times. Purification is also a key consideration, as classical methods can produce significant amounts of tarry byproducts, often requiring column chromatography for isolation of the pure product. nih.gov
By carefully selecting from either modern radical-based methods or classical named reactions and meticulously optimizing the conditions, the synthesis of this compound and its analogs can be achieved for further investigation in various chemical fields.
Chemical Reactivity and Derivatization of 5 Difluoromethoxy Quinolin 8 Amine
Transformations Involving the Aromatic Amine Functionality
The primary amine at the 8-position of the quinoline (B57606) ring is a versatile functional group that can undergo a variety of chemical reactions. Its nucleophilic character and its ability to be converted into other functional groups make it a key site for derivatization.
While the amino group itself is a nucleophile, its direct participation in classical nucleophilic substitution reactions where it acts as a leaving group is uncommon. Instead, the amino group profoundly influences the reactivity of the quinoline ring and can direct substitution at other positions. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic system, activating the ring towards certain reactions.
However, the amino group can readily act as a nucleophile in reactions such as acylation. For instance, 8-aminoquinolines can be acylated to form amides, a transformation often employed to protect the amino group or to introduce a directing group for subsequent C-H functionalization reactions. wikipedia.orgsci-hub.se The general scheme for such a reaction is the treatment of the amine with an acyl chloride or an acid anhydride in the presence of a base.
Table 1: Examples of Acylation Reactions with 8-Aminoquinoline (B160924) Derivatives
| Reactant 1 | Reactant 2 | Product | Conditions | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline | Acetic Anhydride | N-(quinolin-8-yl)acetamide | Base, Solvent | wikipedia.org |
| 8-Aminoquinoline | Benzoyl Chloride | N-(quinolin-8-yl)benzamide | Pyridine (B92270), DCM | nih.gov |
The primary aromatic amine of 5-(Difluoromethoxy)quinolin-8-amine can readily undergo condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. wikipedia.org This reaction is typically acid-catalyzed and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org
These Schiff bases are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. The formation of Schiff bases from 8-aminoquinoline and various aldehydes, such as salicylaldehyde and 2,6-pyridinedicarboxaldehyde, has been reported. asianpubs.orggoogle.com
Table 2: Synthesis of Schiff Bases from 8-Aminoquinoline Derivatives
| Amine Reactant | Carbonyl Reactant | Product (Schiff Base) | Reaction Conditions | Reference |
|---|---|---|---|---|
| 8-Aminoquinoline | Salicylaldehyde | 2-((quinolin-8-ylimino)methyl)phenol | Ethanolic solution, reflux | google.com |
| 8-Aminoquinoline | 2,6-Pyridinedicarboxaldehyde | N,N'-(pyridine-2,6-diylbis(methanylylidene))bis(quinolin-8-amine) | Aqueous solution, reflux | asianpubs.org |
| 8-Aminoquinoline | o-Vanillin | 2-methoxy-6-((quinolin-8-ylimino)methyl)phenol | Ethanolic solution, reflux | ajrconline.org |
Beyond acylation and Schiff base formation, the aromatic amine functionality can be derivatized in several other ways. For instance, it can be converted into a diazonium salt, which can then undergo a variety of Sandmeyer-type reactions to introduce a wide range of functional groups, including halogens, cyano, and hydroxyl groups. However, the stability of the diazonium salt of 8-aminoquinoline derivatives needs to be considered.
Furthermore, the amino group can be used as a directing group in transition metal-catalyzed C-H functionalization reactions, enabling the introduction of substituents at specific positions on the quinoline ring. semanticscholar.orgresearchgate.net This powerful strategy allows for the late-stage modification of the molecule.
Reactions at the Quinoline Nucleus
The quinoline ring system in this compound is an electron-deficient aromatic system, which influences its reactivity towards electrophilic and nucleophilic attack. The presence of the electron-donating amino group at the 8-position and the electron-withdrawing difluoromethoxy group at the 5-position further modulates the reactivity of the ring.
Electrophilic aromatic substitution on the quinoline ring generally occurs on the benzene (B151609) ring portion (positions 5 and 8) as the pyridine ring is deactivated by the nitrogen atom. quora.comreddit.com In the case of this compound, the 8-position is already substituted. The directing effects of the existing substituents will therefore play a crucial role in determining the position of further electrophilic attack. The amino group is a strong activating group and an ortho-, para-director, while the difluoromethoxy group is generally considered to be an ortho-, para-directing deactivator.
Recent advances in C-H functionalization have provided powerful tools for the selective modification of the quinoline nucleus. The 8-amino group can act as an effective directing group for transition metal-catalyzed C-H activation, enabling functionalization at positions that are not easily accessible through classical electrophilic substitution. nih.gov For instance, regioselective difluoroalkylation at the C-5 position of 8-aminoquinoline derivatives has been achieved. researchgate.net
Chemical Stability and Transformations of the Difluoromethoxy Group
The difluoromethoxy (OCF2H) group is generally considered to be a metabolically stable bioisostere of hydroxyl and thiol groups, and it imparts increased lipophilicity to molecules. researchgate.netnih.gov Aryl difluoromethyl ethers are generally stable to a wide range of reaction conditions. nih.gov
The C-F bonds in the difluoromethoxy group are strong, and the group is resistant to cleavage under typical synthetic conditions. However, under harsh acidic or basic conditions, hydrolysis could potentially occur, although this is not a common transformation. The hydrogen atom of the difluoromethoxy group is not acidic enough to be easily removed by common bases.
While direct transformations of the difluoromethoxy group itself are not widely reported, its electronic properties can influence the reactivity of the aromatic ring to which it is attached. The difluoromethoxy group is electron-withdrawing by induction due to the electronegativity of the fluorine atoms, but it can also act as a weak resonance donor through the oxygen lone pairs. This dual nature can affect the regioselectivity of reactions on the quinoline nucleus. The introduction of a difluoro(methoxy)methyl group (CF2OCH3) has been shown to act as a moderate electron-withdrawing substituent. nbuv.gov.uanuph.edu.ua
Computational and Theoretical Characterization
Quantum Chemical Investigations
Quantum chemical methods, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the intrinsic properties of a molecule. These calculations provide a foundational understanding of its stability, reactivity, and spectroscopic profile.
Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org The HOMO, being the highest-energy orbital containing electrons, acts as an electron donor, defining the molecule's nucleophilicity. youtube.com Conversely, the LUMO, the lowest-energy orbital devoid of electrons, acts as an electron acceptor, governing its electrophilicity. youtube.com The energy gap between the HOMO and LUMO is a critical parameter that correlates with the molecule's chemical stability and reactivity. researchgate.net
For 5-(difluoromethoxy)quinolin-8-amine, DFT calculations would be employed to determine the energies and spatial distributions of these frontier orbitals. It is anticipated that the HOMO would be predominantly localized on the electron-rich 8-amino group and the quinoline (B57606) ring system, indicating these sites as the most probable for electrophilic attack or oxidation. The LUMO is expected to be distributed across the aromatic quinoline core, highlighting its capacity to accept electrons in reactions with nucleophiles. The difluoromethoxy group, with its electron-withdrawing nature, would influence the energy levels of these orbitals compared to its non-fluorinated analogues.
Table 1: Predicted Frontier Molecular Orbital Properties This table presents hypothetical but representative data for this compound based on typical DFT calculations.
| Parameter | Predicted Value | Significance |
| HOMO Energy | -5.8 eV | Indicates electron-donating capability (nucleophilicity). |
| LUMO Energy | -1.2 eV | Indicates electron-accepting capability (electrophilicity). |
| HOMO-LUMO Gap (ΔE) | 4.6 eV | Correlates with chemical reactivity and kinetic stability. |
Spectroscopic Property Prediction (General)
Computational methods can accurately predict various spectroscopic properties, aiding in the structural confirmation of newly synthesized compounds. Time-dependent DFT (TD-DFT) calculations are commonly used to predict electronic absorption spectra (UV-Vis), while calculations of vibrational frequencies are used to simulate Infrared (IR) and Raman spectra. researchgate.net
A computational study of this compound would likely predict its maximum absorption wavelengths (λmax) in the UV-Vis spectrum, corresponding to π-π* transitions within the quinoline ring system. researchgate.net Furthermore, the predicted IR spectrum would show characteristic vibrational modes, including N-H stretching frequencies for the primary amine, C-F stretching for the difluoromethoxy group, and various C=C and C=N stretching modes associated with the quinoline core. researchgate.net These theoretical spectra serve as a valuable reference for experimental characterization.
Molecular Docking and Dynamics Simulations
To explore the therapeutic potential of this compound, molecular docking and dynamics simulations are employed to model its interaction with specific protein targets. These techniques are crucial for structure-based drug design. youtube.com
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a protein's active site. physchemres.org The process involves sampling numerous possible conformations of the ligand within the binding pocket and scoring them to identify the most favorable binding mode. biorxiv.org
In a typical docking study, this compound would be docked into the active site of a relevant biological target, such as a kinase, protease, or receptor implicated in a disease pathway. The results would elucidate the specific binding orientation and key intermolecular interactions. Expected interactions would include:
Hydrogen Bonds: The 8-amino group and the quinoline nitrogen are prime candidates for forming hydrogen bonds with amino acid residues like aspartate, glutamate, or serine in the receptor's active site. biorxiv.orgmdpi.com
Pi-Pi Stacking: The aromatic quinoline ring can engage in π-π stacking interactions with aromatic residues such as phenylalanine, tyrosine, or tryptophan. nih.gov
The difluoromethoxy group could also participate in non-classical hydrogen bonds or other dipole interactions, potentially enhancing binding affinity and specificity.
Following the determination of the binding mode, computational methods can predict the binding affinity, often expressed as a binding free energy (e.g., in kcal/mol). biorxiv.orgnih.gov Lower binding energy values suggest a more stable ligand-receptor complex. researchgate.net
Molecular dynamics (MD) simulations can further refine the docked pose, providing a more realistic and dynamic view of the interaction. mdpi.com By simulating the movement of the ligand and protein over time in a solvated environment, MD can confirm the stability of key interactions and identify "hotspots"—residues that contribute most significantly to the binding energy. These simulations are crucial for understanding the dynamic nature of the ligand-receptor complex and for guiding lead optimization. mdpi.com
Table 2: Illustrative Molecular Docking and Dynamics Simulation Results This table shows hypothetical results for this compound docked into a generic kinase active site.
| Parameter | Description | Predicted Outcome |
| Docking Score | An estimate of binding affinity from the docking algorithm. | -8.5 kcal/mol |
| Key H-Bond Interactions | Amino acid residues forming hydrogen bonds with the ligand. | Asp184, Leu120 |
| Key Pi-Stacking Interaction | Amino acid residue forming aromatic stacking interaction. | Tyr122 |
| MD Simulation Stability | Root-mean-square deviation (RMSD) of the ligand over a 100 ns simulation. | Stable (RMSD < 2.0 Å) |
In Silico Modeling of Physicochemical Descriptors and Bioisosteric Relationships
In silico models are essential for predicting the physicochemical properties that determine a molecule's drug-likeness and pharmacokinetic profile (Absorption, Distribution, Metabolism, Excretion - ADME). The difluoromethoxy group (OCF2H) is a key feature of the molecule, often used in medicinal chemistry as a bioisostere for other functional groups. nih.gov
The OCF2H group is considered a bioisosteric replacement for methoxy (B1213986) (OCH3) or hydroxyl (OH) groups. Its introduction can significantly alter a molecule's properties. nih.gov Compared to a methoxy group, the difluoromethoxy group is more polar and can act as a hydrogen bond donor, while also potentially increasing metabolic stability by blocking a site of oxidative metabolism. nih.govacs.org
Computational models can quickly calculate key descriptors for this compound. These predictions help assess its potential as an orally bioavailable drug candidate.
Table 3: Predicted Physicochemical Properties and Bioisosteric Context This table presents predicted physicochemical descriptors for this compound.
| Property | Predicted Value | Significance in Drug Discovery |
| Molecular Weight | 210.18 g/mol | Influences diffusion and absorption. |
| LogP (Lipophilicity) | 2.1 | Affects solubility, permeability, and metabolic clearance. |
| Topological Polar Surface Area (TPSA) | 51.9 Ų | Correlates with transport properties and cell permeability. |
| Hydrogen Bond Donors | 1 (from -NH2) | Influences solubility and receptor binding. |
| Hydrogen Bond Acceptors | 3 (from N, O) | Influences solubility and receptor binding. |
Evaluation of Lipophilicity and Polarity
The lipophilicity and polarity of a molecule are critical determinants of its behavior in various chemical and biological systems. These properties are often computationally estimated to guide experimental design.
Lipophilicity , commonly expressed as the logarithm of the partition coefficient (LogP), indicates the preference of a compound for a lipid-like environment over an aqueous one. A higher LogP value corresponds to greater lipophilicity. For this compound, the introduction of the difluoromethoxy group is expected to significantly increase its lipophilicity compared to the parent 8-aminoquinoline (B160924).
Polarity is often quantified by the topological polar surface area (TPSA), which is the sum of the surfaces of polar atoms in a molecule. TPSA is a good predictor of a molecule's ability to permeate cell membranes. The presence of the amine group and the nitrogen atom within the quinoline ring system contributes to the polar nature of this compound.
Below is a table of computationally predicted physicochemical properties for this compound and related compounds for comparison.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Predicted TPSA (Ų) |
| This compound | C₁₀H₈F₂N₂O | 210.18 | 2.5 | 51.3 |
| 8-Aminoquinoline | C₉H₈N₂ | 144.17 | 1.6 | 38.9 |
| 5-Bromoquinolin-8-amine | C₉H₇BrN₂ | 223.07 | 2.6 | 38.9 |
| 8-Amino-5-methoxyquinoline | C₁₀H₁₀N₂O | 174.20 | 1.8 | 48.1 |
Note: The data in this table are computationally predicted values and may vary depending on the algorithm and software used.
Analysis of Hydrogen Bonding Potential
The capacity of a molecule to act as a hydrogen bond donor or acceptor is fundamental to its intermolecular interactions. This potential is crucial for understanding its solubility, boiling point, and interactions with biological macromolecules.
This compound possesses functional groups that allow it to participate in hydrogen bonding. The primary amine group (-NH₂) at the 8-position contains two hydrogen atoms that can act as hydrogen bond donors . The nitrogen atom of the amine group, the nitrogen atom within the quinoline ring, and the oxygen atom of the difluoromethoxy group can all act as hydrogen bond acceptors .
A summary of the predicted hydrogen bonding potential is provided in the table below.
| Compound Feature | Hydrogen Bond Donor/Acceptor |
| Amine Group (-NH₂) | 2 Donors, 1 Acceptor |
| Quinoline Ring Nitrogen | 1 Acceptor |
| Difluoromethoxy Group Oxygen | 1 Acceptor |
| Total | 2 Donors, 3 Acceptors |
Reaction Mechanism Elucidation through Computational Methods
For a molecule like this compound, computational studies could elucidate:
Electrophilic Aromatic Substitution: The electron-donating amine group and the electron-withdrawing difluoromethoxy group will influence the regioselectivity of electrophilic attack on the quinoline ring. DFT calculations can map the electron density surface (e.g., through Fukui functions or molecular electrostatic potential maps) to predict the most likely sites for substitution.
Nucleophilic Reactions: The reactivity of the amine group as a nucleophile in reactions such as acylation or alkylation can be modeled. Computational methods can determine the activation energies for these reactions, providing insights into their feasibility and kinetics.
Metabolic Transformations: Computational models can predict potential sites of metabolism. For instance, the amine group could be susceptible to oxidation, and the difluoromethoxy group could undergo enzymatic cleavage. Docking studies with metabolic enzymes like Cytochrome P450 could further refine these predictions.
These computational approaches provide a theoretical framework for understanding the chemical behavior of this compound, guiding synthetic efforts and further experimental investigation.
Future Prospects and Emerging Research Frontiers
Development of Innovative Synthetic Methodologies for Fluorinated Quinolines
The synthesis of fluorinated quinolines, including 5-(Difluoromethoxy)quinolin-8-amine, is an area of active research. Future advancements will likely focus on the development of more efficient, selective, and environmentally benign synthetic methods.
Recent progress in organic synthesis has provided several powerful tools for the construction of fluorinated aromatic systems. Photocatalysis, for instance, has emerged as a mild and efficient method for the formation of C-F bonds and the introduction of fluoroalkyl groups. The use of visible-light-driven processes can enable the direct C-H fluorination of quinoline (B57606) scaffolds, potentially offering a more atom-economical and sustainable alternative to traditional methods that often require harsh conditions and pre-functionalized substrates.
Furthermore, transition metal-catalyzed cross-coupling reactions are expected to play a pivotal role in the synthesis and functionalization of this compound. Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, can be employed for the introduction of the 8-amino group, while Suzuki, Stille, and Sonogashira couplings can be utilized to further functionalize the quinoline core. The development of novel ligands and catalytic systems will be crucial for achieving high yields and regioselectivity in these transformations.
Multicomponent reactions (MCRs), such as the Povarov, Doebner-von Miller, and Combes reactions, offer a convergent and diversity-oriented approach to the synthesis of highly substituted quinolines. researchgate.netchem-station.com Adapting these MCRs for the synthesis of 5-(difluoromethoxy)-substituted quinolines could provide rapid access to libraries of novel compounds for biological screening. For example, a modified Povarov reaction could potentially be employed to construct the quinoline core with the desired difluoromethoxy substituent already in place. researchgate.netchem-station.comacs.orgorganic-chemistry.org
The table below summarizes some of the emerging synthetic methodologies that could be applied to the synthesis of this compound and its derivatives.
| Synthetic Methodology | Description | Potential Application for this compound |
| Photocatalysis | Utilizes visible light to drive chemical reactions, often under mild conditions. | Direct C-H fluorination or difluoromethoxylation of a quinoline precursor. |
| Palladium-Catalyzed Cross-Coupling | Forms C-C, C-N, and C-O bonds with high efficiency and selectivity. | Introduction of the 8-amino group or further functionalization of the quinoline ring. |
| Multicomponent Reactions (MCRs) | Combines three or more reactants in a single step to form a complex product. | Rapid, diversity-oriented synthesis of the 5-(difluoromethoxy)quinoline (B1435849) core. |
| C-H Functionalization | Directly converts C-H bonds into new functional groups, avoiding pre-functionalization steps. elsevierpure.comnih.govorganic-chemistry.org | Late-stage modification of the quinoline scaffold to introduce further diversity. elsevierpure.comnih.govorganic-chemistry.org |
Exploration of Diversified Chemical Scaffolds Based on the this compound Core
The this compound core serves as a versatile starting point for the construction of a wide range of more complex chemical scaffolds. The presence of the 8-amino group provides a convenient handle for further derivatization, allowing for the exploration of new chemical space and the development of molecules with tailored properties.
One promising avenue of research is the synthesis of novel kinase inhibitors. The quinoline scaffold is a common feature in many approved and investigational kinase inhibitors, and the difluoromethoxy group can enhance their potency and pharmacokinetic properties. nih.govresearchgate.netijmphs.comekb.eg The 8-amino group can be acylated or reacted with various electrophiles to introduce side chains that can interact with specific residues in the ATP-binding pocket of kinases. The development of a library of derivatives based on the this compound core could lead to the discovery of potent and selective inhibitors of kinases implicated in cancer and other diseases. nih.govresearchgate.netijmphs.comekb.eg
The 8-aminoquinoline (B160924) moiety is also a well-known chelating agent for various metal ions. This property can be exploited to develop novel metal-binding compounds with applications in areas such as catalysis, materials science, and bioinorganic chemistry. By modifying the 8-amino group, it is possible to tune the selectivity and affinity of the resulting ligand for different metal ions.
Furthermore, the principles of fragment-based drug discovery can be applied to the this compound core. By combining this core with other pharmacophoric fragments, it is possible to generate novel molecules with improved biological activity. For example, the 8-amino group can be used as a linker to attach other bioactive moieties, creating hybrid molecules with dual or synergistic activities.
The table below illustrates some of the potential diversified scaffolds that could be generated from the this compound core.
| Scaffold Class | Potential Synthetic Approach | Potential Applications |
| Kinase Inhibitors | Acylation or alkylation of the 8-amino group with various side chains. | Anticancer agents, anti-inflammatory drugs. |
| Metal Chelators | Modification of the 8-amino group to create polydentate ligands. | Catalysis, sensors, bioinorganic chemistry. |
| Hybrid Molecules | Linking the 8-amino group to other bioactive pharmacophores. | Multi-target drugs, synergistic therapies. |
| Fused Heterocycles | Intramolecular cyclization reactions involving the 8-amino group and a suitable substituent on the quinoline ring. | Novel drug scaffolds with unique 3D shapes. |
Advancements in Targeted Probe Development for Chemical Biology
Chemical probes are essential tools for studying biological processes in living systems. The unique properties of the this compound scaffold, including its potential for fluorescence and its ability to be functionalized, make it an attractive candidate for the development of targeted probes for chemical biology applications.
One of the most promising areas of research is the development of fluorescent probes for bioimaging. The quinoline ring system is known to exhibit fluorescence, and the introduction of a difluoromethoxy group can further enhance its photophysical properties, such as quantum yield and photostability. By attaching a targeting moiety to the 8-amino group, it is possible to direct the probe to a specific protein or organelle within a cell. For example, a peptide ligand could be attached to target a specific receptor on the cell surface, allowing for the visualization of that receptor using fluorescence microscopy. acs.orgnih.govthieme-connect.dersc.orgclockss.org
The development of fluorogenic probes, which are non-fluorescent until they react with their target, is another exciting frontier. This "turn-on" mechanism can significantly improve the signal-to-noise ratio in imaging experiments. The 8-amino group of this compound could be functionalized with a quencher moiety that is cleaved upon interaction with a specific enzyme or analyte, leading to a dramatic increase in fluorescence.
In addition to fluorescence imaging, the this compound core could also be utilized for the development of positron emission tomography (PET) imaging agents. The introduction of a fluorine-18 (B77423) radiolabel would allow for the non-invasive imaging of biological processes in vivo. The difluoromethoxy group itself is not suitable for direct radiolabeling, but the quinoline scaffold can be modified with a suitable precursor for radiofluorination. nih.govresearchgate.netnih.gov
Furthermore, the principles of bioorthogonal chemistry could be applied to the development of probes based on this compound. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.govchemrxiv.org Bioorthogonal reactions are chemical reactions that can occur in living systems without interfering with native biological processes. By incorporating a bioorthogonal handle, such as an azide (B81097) or an alkyne, into the this compound scaffold, it would be possible to label and visualize this molecule in living cells using a complementary bioorthogonal probe. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.govchemrxiv.org
The table below highlights some of the potential applications of this compound in targeted probe development.
| Probe Type | Design Strategy | Potential Application |
| Fluorescent Probes | Attachment of a targeting moiety to the 8-amino group of a fluorescent quinoline core. acs.orgnih.govthieme-connect.dersc.orgclockss.org | Live-cell imaging of specific proteins or organelles. acs.orgnih.govthieme-connect.dersc.orgclockss.org |
| Fluorogenic Probes | Functionalization of the 8-amino group with a quencher that is cleaved by a specific target. | "Turn-on" detection of enzymes or analytes with high signal-to-noise. |
| PET Imaging Agents | Incorporation of a fluorine-18 radiolabel into the quinoline scaffold. nih.govresearchgate.netnih.gov | Non-invasive in vivo imaging of biological processes. nih.govresearchgate.netnih.gov |
| Bioorthogonal Probes | Incorporation of a bioorthogonal handle (e.g., azide, alkyne) for subsequent labeling. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.govchemrxiv.org | In vivo tracking and visualization of the probe's distribution and interactions. researchgate.netnih.govresearchgate.netrsc.orgrsc.orgacs.orgnih.govchemrxiv.org |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
